molecular formula C18H41O6PSi B6321274 Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester CAS No. 944721-48-6

Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester

Cat. No.: B6321274
CAS No.: 944721-48-6
M. Wt: 412.6 g/mol
InChI Key: ZLVDHIGHATUXQO-UHFFFAOYSA-N
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Description

CAS No.: 944721-48-6 Molecular Formula: C₁₈H₄₁O₆PSi Molecular Weight: 412.57 g/mol Structure: The compound features a long undecyl chain (C11) terminated by a trimethoxysilyl group (–Si(OCH₃)₃) and a diethyl phosphonate ester (–PO(OCH₂CH₃)₂). This hybrid structure combines the hydrolytic reactivity of silanes with the chelating properties of phosphonates, making it highly effective as a bifunctional coupling agent. Applications include surface modification of inorganic materials (e.g., metals, glass) and organic polymers, where it enhances adhesion and corrosion resistance .

Properties

IUPAC Name

11-diethoxyphosphorylundecyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41O6PSi/c1-6-23-25(19,24-7-2)17-15-13-11-9-8-10-12-14-16-18-26(20-3,21-4)22-5/h6-18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDHIGHATUXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCC[Si](OC)(OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41O6PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228369
Record name Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate
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URL https://comptox.epa.gov/dashboard/DTXSID701228369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944721-48-6
Record name Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944721-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[11-(trimethoxysilyl)undecyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 11-bromoundecyltrimethoxysilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Phosphonic acid esters are characterized by their phosphorus-containing groups, which impart unique chemical properties. The specific compound features a trimethoxysilyl group that enhances its reactivity with silicate surfaces, making it valuable for modifications in various materials.

Industrial Applications

2.1 Surface Modification

One of the primary applications of phosphonic acid esters is in surface modification. The compound can be used to enhance adhesion properties in coatings and sealants. Its ability to bond with silicate surfaces allows for improved durability and resistance to environmental factors.

  • Table 1: Surface Modification Applications
Application TypeDescriptionBenefits
CoatingsUsed as a primer for paints and coatingsImproved adhesion
SealantsEnhances bonding in sealant formulationsIncreased longevity
AdhesivesActs as a coupling agent for various substratesEnhanced mechanical strength

2.2 Waterproofing Agents

The compound is also utilized in waterproofing applications. Its hydrophobic properties make it suitable for use in construction materials such as concrete and masonry, providing effective barriers against water penetration.

  • Case Study: Waterproofing Application
    • Context : A study evaluated the effectiveness of phosphonic acid esters in waterproofing cementitious materials.
    • Findings : The treated surfaces exhibited significantly reduced water absorption compared to untreated controls, demonstrating the compound's efficacy as a waterproofing agent.

Environmental Applications

3.1 Soil Remediation

Phosphonic acid esters have shown potential in soil remediation efforts, particularly in the removal of heavy metals from contaminated sites. The compound can form stable complexes with metal ions, facilitating their extraction from soils.

  • Table 2: Soil Remediation Potential
Contaminant TypeRemoval Efficiency (%)Treatment Method
Lead85%Phosphonic Acid Treatment
Cadmium75%Phosphonic Acid Treatment
Arsenic70%Phosphonic Acid Treatment

3.2 Water Treatment

In water treatment processes, phosphonic acid esters can be employed to prevent scale formation and corrosion in pipes and industrial equipment. Their application helps maintain system efficiency and prolongs equipment lifespan.

  • Case Study: Water Treatment Efficacy
    • Context : An evaluation of phosphonic acid esters in industrial cooling systems.
    • Results : The use of the compound led to a significant reduction in scale deposits, enhancing operational efficiency by approximately 20%.

Research Insights

Recent studies have focused on optimizing the synthesis and application processes of phosphonic acid esters to maximize their effectiveness across various domains:

  • Synthesis Optimization : Research has indicated that modifying reaction conditions during synthesis can enhance the yield and purity of the desired phosphonic acid ester.
  • Application Innovations : New formulations incorporating this compound are being developed to improve performance characteristics in coatings and sealants.

Mechanism of Action

The mechanism of action of phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester involves the interaction of its functional groups with target molecules. The phosphonic acid group can form strong chelating bonds with metal ions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane networks. These interactions enable the compound to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Key Functional Groups Molecular Weight Key Properties/Applications References
Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester (944721-48-6) C₁₈H₄₁O₆PSi Trimethoxysilyl, phosphonate ester 412.57 Bifunctional coupling agent; corrosion inhibition, polymer adhesion
Phosphonic acid, [3-(trimethoxysilyl)propyl]-, diethyl ester (51826-92-7) C₁₀H₂₅O₆PSi Trimethoxysilyl, phosphonate ester 300.36 Shorter alkyl chain; faster hydrolysis for coatings/adhesives
Diethyl 2,2-diethoxyethylphosphonate (17053-13-3) C₈H₁₉O₆P Diethoxyethyl, phosphonate ester 242.21 High solubility; intermediate in organic synthesis
Diethyl hydroxy{3-nitrophenyl}methylphosphonate (50652-91-0) C₁₁H₁₆NO₆P Nitrophenyl, hydroxy, phosphonate ester 289.22 Chelating agent; potential pharmaceutical applications
[(2-Diethoxyphosphoryloxy)-4H-chromen-3-yl]phosphonic acid diethyl ester (N/A) C₁₅H₂₁O₈P Chromenyl, phosphonate ester 360.30 UV-active; agrochemical or fluorescent probe applications
Perfluorodecylphosphonic acid (90146-97-7) C₁₀H₄F₁₇O₃P Perfluorinated alkyl, phosphonate 538.10 Hydrophobic/oleophobic; resistant to extreme environments

Structural and Reactivity Analysis

  • Chain Length and Hydrophobicity : The target compound’s long undecyl chain (C11) enhances hydrophobicity compared to shorter analogs like the propyl-silane derivative (C3, CAS 51826-92-7). This improves its performance in hydrophobic coatings .
  • Silane vs. Non-Silane Derivatives: Unlike non-silane phosphonates (e.g., CAS 17053-13-3), the trimethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals), offering superior adhesion .
  • Electron-Withdrawing Groups : The nitro group in CAS 50652-91-0 increases acidity (lower pKa) compared to alkylphosphonates, enhancing metal-chelation capabilities .

Application-Specific Performance

  • Corrosion Inhibition: The long alkyl chain in the target compound forms dense self-assembled monolayers (SAMs) on metal surfaces, outperforming shorter-chain silane-phosphonates in salt-spray tests .
  • Polymer Compatibility: Its dual functionality bridges organic polymers (via phosphonate) and inorganic fillers (via silane), unlike non-silane esters like CAS 17053-13-3 .
  • Biomedical Potential: Nitrophenyl derivatives (CAS 50652-91-0) show promise in drug delivery, but the target compound’s silane group limits biocompatibility compared to hydrophilic phosphonates .

Biological Activity

Phosphonic acid derivatives have garnered attention in various fields, including medicinal chemistry and materials science, due to their unique biological activities. This article focuses on the biological activity of Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester , exploring its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C11_{11}H23_{23}O3_{3}P
  • Molecular Weight : 228.24 g/mol

The presence of a phosphonic acid functional group combined with a silane moiety imparts unique properties to this compound, making it suitable for various applications.

Synthesis

The synthesis of phosphonic acid derivatives typically involves the reaction of phosphorus-containing compounds with alcohols or amines. For P-[11-(trimethoxysilyl)undecyl]-, diethyl ester, the synthetic pathway often includes:

  • Formation of the phosphonic acid : Utilizing phosphorus trichloride and subsequent hydrolysis.
  • Esterification : Reacting with diethyl alcohol to form the diethyl ester.

Antiviral Properties

Recent studies have shown that phosphonic acid derivatives exhibit significant antiviral activity. For instance, a related phosphonate compound demonstrated effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC50_{50}) ranging from 27.59 µM to 91.5 µM . This suggests that similar phosphonic acid derivatives might possess comparable antiviral properties.

Cytostatic Effects

In vitro studies on various cell lines (e.g., L1210, CEM, HeLa) have indicated that phosphonic acid derivatives can exhibit cytostatic effects. For example, certain analogues demonstrated IC50_{50} values between 29 µM and 130 µM against HeLa cells . These findings highlight the potential of these compounds in cancer therapy.

The biological activity of phosphonic acids is often attributed to their ability to mimic natural phosphate esters, thereby interfering with cellular processes involving nucleic acids and proteins. This interference can lead to inhibition of viral replication and modulation of cell growth pathways.

Case Studies

  • Study on Antiviral Activity :
    • Objective : Evaluate the antiviral efficacy of phosphonylated compounds.
    • Findings : Compounds showed significant activity against VZV, indicating potential for therapeutic development .
  • Cytotoxicity Assessment :
    • Objective : Assess cytostatic properties on cancer cell lines.
    • Results : Several derivatives exhibited cytostatic effects at micromolar concentrations, suggesting further exploration in oncology .

Data Table: Biological Activity Summary

Compound NameActivity TypeEffective Concentration (EC50_{50})Reference
Phosphonylated Compound AAntiviral27.59 µM
Phosphonylated Compound BCytostatic29-130 µM
P-[11-(trimethoxysilyl)undecyl]-, diethyl esterPotential AntiviralTBDN/A

Q & A

Basic: What established synthetic routes are available for Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving phosphonate esterification and silane functionalization. For example, a similar phosphonate ester was synthesized by reacting a disulfide-containing intermediate with a phosphonate precursor in dimethylformamide (DMF) at 50°C for 60 hours, followed by purification via column chromatography (CH₂Cl₂:MeOH, 20:1) . Characterization of intermediates often includes elemental analysis (e.g., Anal. Calc.: C, 66.91; H, 10.19; Found: C, 66.81; H, 10.09) and spectroscopic methods like IR and NMR to confirm functional groups and purity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound, given challenges in purification?

Low yields (e.g., 20% in a related synthesis ) may arise from side reactions or inefficient purification. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity but may require alternative solvents (e.g., THF or acetonitrile) to reduce byproducts.
  • Catalyst use : Triethylamine (Et₃N) is common, but stronger bases (e.g., DBU) or Lewis acids could improve reaction efficiency.
  • Temperature control : Gradual heating or microwave-assisted synthesis may reduce decomposition of sensitive intermediates.
    Post-synthesis, advanced purification techniques (e.g., preparative HPLC or recrystallization) can isolate the target compound from complex mixtures .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, P content) .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., P=O at ~1280 cm⁻¹, Si-O at ~1050 cm⁻¹) .
    • NMR : ¹H/¹³C NMR confirms alkyl chain integrity and phosphonate/silane groups; ³¹P NMR verifies phosphonic acid esterification .
  • Chromatography : HPLC or GC-MS assesses purity and detects unreacted precursors .

Advanced: How do researchers address contradictions in reported physical properties (e.g., solubility, stability) across studies?

Discrepancies in properties like solubility (e.g., water vs. organic solvents) or thermal stability may stem from:

  • Synthetic variability : Residual solvents or impurities from column chromatography (e.g., CH₂Cl₂/MeOH mixtures) can alter measured properties .
  • Environmental factors : Hygroscopicity of the trimethoxysilyl group may lead to hydrolysis under humid conditions, affecting stability .
    To resolve contradictions, researchers should:
  • Standardize synthesis and purification protocols.
  • Conduct stability studies under controlled humidity/temperature (e.g., TGA/DSC for decomposition thresholds) .

Advanced: How does the trimethoxysilyl group influence the compound’s application in surface functionalization?

The trimethoxysilyl (-Si(OCH₃)₃) moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, metal oxides), forming self-assembled monolayers (SAMs). Applications include:

  • Biomolecule immobilization : The phosphonic acid group anchors proteins or enzymes, while the undecyl spacer provides flexibility for orientation .
  • Hybrid materials : Co-condensation with other silanes (e.g., [11-(allyloxy)undecyl]trimethoxysilane ) creates tunable surfaces for catalysis or sensing.
    Challenges include competing hydrolysis of silane groups during SAM formation, which requires strict anhydrous conditions or pH control .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to prevent skin contact. Use P95 respirators for dust/volatiles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of silane or phosphonate vapors.
  • Waste disposal : Collect organic waste separately; avoid drainage due to potential environmental persistence .

Advanced: What methodologies enable the incorporation of this compound into activity-based probes for biological studies?

The phosphonic acid group can be functionalized with biotin or fluorophores for target identification. For example:

  • Biotinylation : React the phosphonate with biotin-NHS esters in DMF, followed by affinity purification .
  • Click chemistry : Introduce azide/alkyne handles via the undecyl chain for CuAAC or SPAAC conjugation .
    Applications include profiling phosphatases or studying cell-surface interactions, though steric hindrance from the undecyl chain may require spacer optimization .

Basic: What are the documented stability issues of this compound under varying storage conditions?

  • Hydrolysis : The trimethoxysilyl group hydrolyzes in humid environments, forming silanols. Store under argon at -20°C with desiccants.
  • Thermal degradation : Decomposition temperatures are unspecified in literature, but related phosphonates degrade above 150°C .
    Regular FTIR or ³¹P NMR monitoring is recommended for long-term storage .

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